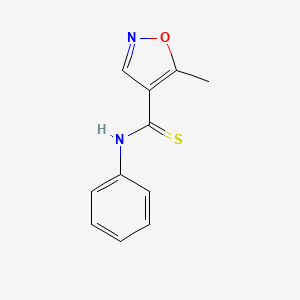

5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide

Descripción

5-Methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a phenyl-thioamide moiety at position 4. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, provides a rigid scaffold that influences electronic and steric properties. The thioamide group (–C(=S)–NH–) introduces sulfur, enhancing lipophilicity compared to carboxamides, which may impact bioavailability and interactions with biological targets.

Propiedades

IUPAC Name |

5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRBBRSFDQFJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with carbon disulfide and an appropriate alkylating agent to form the oxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Amines or alcohols; reactions are often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide has been explored for various scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound has been used in studies to understand the mechanisms of action of oxazole derivatives and their interactions with biological systems.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific biological context and application .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Groups: The carbothioamide group in the target compound replaces oxygen with sulfur compared to carboxamides (e.g., C₁₀H₁₁N₃O₂). Carbothioates (e.g., C₂₁H₁₈O₂N₄S) feature a thioester linkage, which is more hydrolytically labile than carbothioamides .

Substituent Effects :

- Aryl vs. Heteroaryl Groups : The phenyl group in the target compound may engage in stronger π-π interactions with biological targets compared to the pyrazole or methoxybenzyl groups in analogs. Fluorophenyl substituents (e.g., C₁₂H₁₁FN₂O₂) could enhance electron-withdrawing effects, altering reactivity .

- Bulk and Solubility : The naphthalene-containing carbothioate (390.46 g/mol) has higher molecular weight and bulk, likely reducing solubility and bioavailability compared to smaller analogs like the target compound (218.28 g/mol) .

Synthesis and Characterization :

- Carbothioamides are often synthesized via nucleophilic substitution reactions, such as the reaction of hydrazine with carbothioate esters, as seen in .

- Crystallographic tools like SHELX and ORTEP are critical for confirming molecular geometries and validating hydrogen-bonding patterns, which influence stability and activity .

Research Findings and Implications

- Antimicrobial Potential: Carbothioates and sulfonamides with aromatic/heteroaryl substituents have shown antimicrobial activity, suggesting that the target compound’s phenyl-thioamide moiety may confer similar properties .

- Structure-Activity Relationships (SAR) :

- Thioamide groups may improve target binding via sulfur-mediated hydrogen bonding or hydrophobic interactions.

- Methyl and phenyl substituents on the oxazole ring could stabilize the molecule against metabolic degradation.

- Limitations : Direct biological data for the target compound is lacking; most inferences are drawn from structural analogs.

Actividad Biológica

5-methyl-N-phenyl-1,2-oxazole-4-carbothioamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both methyl and phenyl groups attached to an oxazole ring, which contributes to its unique chemical behavior. The presence of nitrogen and sulfur atoms within the structure enhances its reactivity and interaction with biological systems, making it a valuable candidate for drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially by interfering with essential metabolic pathways or enzyme functions within microbial cells. The compound's mechanism may involve binding to specific enzymes critical for microbial survival.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce cytotoxicity in several cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The cytotoxic effects are believed to be mediated through the inhibition of topoisomerase I activity, a crucial enzyme involved in DNA replication and repair .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Model/System Used |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |

| Anticancer | Cytotoxicity against cancer cell lines | HCT-116, HeLa |

| Enzyme Inhibition | Inhibition of topoisomerase I | In vitro assays |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound binds to enzymes involved in microbial metabolism and cancer cell proliferation, leading to reduced activity or complete inhibition.

- Regulation of Immune Functions : Some studies suggest that derivatives of oxazole compounds can modulate immune responses by affecting lymphocyte proliferation and cytokine production . This suggests potential applications in immunotherapy.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro experiments revealed that the compound exhibited IC50 values in the micromolar range against HCT-116 cells, indicating significant anticancer potential. Molecular docking studies further supported these findings by illustrating favorable interactions with topoisomerase I .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.